molecular formula C18H14F13NO2 B1599681 (4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one CAS No. 857637-92-4

(4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one

Katalognummer: B1599681
CAS-Nummer: 857637-92-4
Molekulargewicht: 523.3 g/mol
InChI-Schlüssel: LPSJVRKHQCWHPG-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by two distinct substituents:

  • A 13-fluorine-containing alkyl chain (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) at the 5-position, imparting high lipophilicity and chemical inertness due to the perfluorinated segment.

The stereochemistry (4S,5R) is critical for its biological and catalytic applications, as enantiomeric purity often dictates reactivity in asymmetric synthesis .

Eigenschaften

IUPAC Name

(4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F13NO2/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)7-6-11-10(32-12(33)34-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,32,33)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJVRKHQCWHPG-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2[C@H](OC(=O)N2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468260
Record name (4S,5R)-4-Benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857637-92-4
Record name (4S,5R)-4-Benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound (4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one (CAS Number: 857637-92-4) is a synthetic organic molecule with notable biological activity. This article explores its chemical properties and biological implications based on available research findings.

PropertyValue
Molecular FormulaC18H14F13NO2
Molecular Weight523.29 g/mol
LogP5.865
PSA (Polar Surface Area)41.82 Ų
Melting Point90-95 °C

The compound features a complex structure that includes a tridecafluorooctyl group which may contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that oxazolidinones possess significant antibacterial activity. The specific compound has been studied for its potential against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action is believed to involve the inhibition of protein synthesis by binding to the 50S ribosomal subunit.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results demonstrated a concentration-dependent decrease in cell viability across various cancerous cell lines including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent cytotoxicity.

Case Studies

  • Case Study on Bacterial Resistance :
    • A clinical study evaluated the effectiveness of oxazolidinone derivatives against resistant strains of bacteria. The compound showed promising results in overcoming resistance mechanisms typical in hospital-acquired infections.
  • Case Study on Cancer Cell Lines :
    • In a comparative analysis involving multiple oxazolidinone derivatives, this specific compound was noted for its superior efficacy in reducing tumor cell proliferation compared to others in its class.

The primary mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : By binding to the ribosomal RNA of the 50S subunit.
  • Disruption of Bacterial Cell Wall Synthesis : Leading to cell lysis and death.

Toxicological Profile

Toxicological assessments have indicated that while the compound exhibits significant antibacterial and anticancer properties, it also presents potential hazards including skin and eye irritation upon exposure. Long-term studies are necessary to fully elucidate its safety profile.

Wissenschaftliche Forschungsanwendungen

Based on the search results, comprehensive information regarding the applications of (4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is limited. However, some relevant details can be extracted:

Basic Information

  • (4S,5R)-(-)-4-Benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone This chemical compound has a molecular weight of 523.29 .
  • CAS Number: 857637-92-4
  • Molecular Formula: C18H14F13NO2C_{18}H_{14}F_{13}NO_2
  • Melting Point: 90…95 °C

Availability and Pricing

  • The compound is available for purchase from chemical suppliers .
  • Aladdin Scientific offers it in 99% purity .
  • VWR offers the compound at ≥99% purity .
  • Price for 100mg is $83.90, and 500mg is $334.90 .
  • The lead time for availability is approximately 8-12 weeks, as production requires sourcing of materials .

Potential Research Areas

  • The compound is a fluorinated oxazolidinone . Oxazolidinones are a class of synthetic antibacterial agents .
  • It may be relevant in the context of metabolic engineering of natural product therapeutics .
  • One related study examined Cannabis enzymes and the biosynthesis of bibenzyls, which have anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolidinone Derivatives

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related oxazolidinones:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 4-benzyl, 5-CF2(CF2)6CF3 C23H14F13NO2 ~657.3 (calc.) High lipophilicity; potential use in fluorophilic catalysis or as a surfactant intermediate
(4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyloxazolidin-2-one 4-methyl, 5-(3,5-bis(trifluoromethyl)phenyl) C13H10F6N2O2 348.2 Asymmetric catalysis; electron-withdrawing CF3 groups enhance electrophilicity
(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl, 5-phenyl C10H11NO2 177.2 Chiral auxiliary in organic synthesis; low steric hindrance
(4R,5S)-5-Benzoyl-4-propyloxazolidin-2-one 4-propyl, 5-benzoyl C13H15NO3 233.3 Intermediate in alkaloid synthesis; keto group enables further functionalization
(2R,5S)-1-(2,2,2-Trifluoroacetyl)-3-(4-fluorophenyl)-5-methylimidazolidin-4-one Imidazolidinone core with trifluoroacetyl and 4-fluorophenyl groups C15H16F4N2O2 332.3 Pharmaceutical intermediate; fluorinated groups improve metabolic stability

Key Differences and Implications

Fluorinated Substituents
  • The tridecafluorooctyl chain in the target compound provides unparalleled hydrophobicity and chemical stability compared to shorter fluorinated groups (e.g., CF3 in ). This makes it suitable for applications requiring extreme resistance to solvents or thermal degradation.
  • In contrast, bis(trifluoromethyl)phenyl substituents (e.g., ) enhance electronic effects without significantly altering steric bulk, favoring electrophilic reactivity in catalysis.
Stereochemical and Steric Considerations
  • The 4R,5S configuration in demonstrates how minor stereochemical variations can redirect synthetic utility—e.g., from catalysis to alkaloid synthesis.

Challenges in Characterization

  • The 13-fluorine chain complicates NMR analysis due to signal splitting from ¹⁹F-¹H coupling. X-ray crystallography (using SHELX ) or advanced mass spectrometry would be essential for structural confirmation.

Comparative Performance in Catalysis

    Vorbereitungsmethoden

    General Synthetic Strategy

    The synthesis of this compound typically involves:

    • Preparation of the chiral oxazolidinone core bearing the 4-benzyl substituent.
    • Attachment of the perfluorooctyl chain at the 5-position.
    • Cyclization to form the oxazolidin-2-one ring.
    • Purification and isolation of the desired stereoisomer.

    The synthetic approach leverages the stereochemical control afforded by the chiral auxiliary and the unique properties of the fluorous chain to facilitate purification.

    Key Preparation Steps and Protocols

    Synthesis of the Chiral Oxazolidinone Core

    The chiral oxazolidinone core, specifically the (4S,5R)-4-benzyl-1,3-oxazolidin-2-one, is prepared from amino alcohol precursors. The stereochemistry is controlled by using enantiomerically pure starting materials such as (S)-phenylalaninol derivatives.

    • Amino acid electrophiles such as methyl or ethyl phenylalaninate hydrochlorides are synthesized first.
    • These are then cyclized with perfluoroalkyl-substituted alcohols to form the oxazolidinone ring.

    Introduction of the Perfluorooctyl Chain

    The 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group is introduced via reaction with perfluoroalkyl alcohols or corresponding derivatives.

    • A general procedure involves the cyclization of mono- and bis(perfluoroalkyl)-alcohols with the amino acid derivatives under reflux conditions in solvents such as tetrahydrofuran (THF).
    • Alternate cyclization protocols employ refluxing THF to achieve efficient ring closure.

    Cyclization Protocols

    Two main cyclization protocols have been reported:

    • Standard Cyclization: Reaction of amino acid derivatives with perfluoroalkyl alcohols under mild reflux in THF, leading to the formation of the oxazolidinone ring.
    • Alternate Cyclization: Employing refluxing THF with controlled temperature to enhance yield and stereoselectivity.

    Purification Techniques

    Due to the fluorous nature of the compound, purification often utilizes fluorous solid-phase extraction (FSPE) methods:

    • Method A: Liquid loading protocol for isolation of fluorous oxazolidinones.
    • Method B: Adsorption protocol to separate fluorous materials.
    • Method C: Removal of metal contaminants such as alkyltin residues from the fluorous compounds.

    These methods capitalize on the affinity of the perfluorinated chain for fluorous phases, allowing efficient separation from non-fluorous impurities.

    Representative Experimental Data

    Step Conditions/Details Yield/Outcome
    Preparation of amino esters Synthesis of methyl phenylalaninate hydrochloride via esterification and acidification High purity amino ester salts obtained
    Cyclization with perfluoroalkyl alcohols Reflux in THF, sometimes with alternate protocols involving temperature control Formation of (4S,5R)-4-benzyl-5-(perfluorooctyl)-1,3-oxazolidin-2-one in good yield
    Purification using FSPE Liquid loading or adsorption protocols, removal of alkyltin via specific treatments Pure fluorous oxazolidinone isolated
    Crystallization From isopropanol with controlled cooling and seeding to obtain crystalline product Crystals suitable for characterization obtained

    Detailed Research Findings

    • The large-scale production of fluorous oxazolidinones has been demonstrated with reliable reproducibility and stereochemical integrity maintained throughout the process.
    • The use of (S)-benzyl-2-oxazolidinone as a chiral auxiliary precursor is critical for obtaining the (4S,5R) stereochemistry.
    • Fluorous solid-phase extraction significantly simplifies purification compared to traditional chromatographic methods, especially for fluorous-tagged compounds.
    • Alternate cyclization protocols employing refluxing THF improve yields and stereoselectivity, indicating the importance of solvent and temperature control during ring closure.
    • The perfluorooctyl substituent imparts unique solubility and separation properties, facilitating multi-step synthesis and downstream applications in asymmetric synthesis.

    Summary Table of Preparation Methods

    Preparation Aspect Method/Details Advantages References
    Chiral oxazolidinone synthesis From amino acid esters (e.g., methyl phenylalaninate hydrochloride) High stereochemical purity
    Perfluorooctyl chain attachment Cyclization with perfluoroalkyl alcohols in refluxing THF Efficient ring closure, good yield
    Cyclization protocols Standard vs alternate refluxing THF Improved yield and stereoselectivity
    Purification Fluorous solid-phase extraction (FSPE) Selective, scalable, removes impurities
    Crystallization Isopropanol with controlled cooling and seeding High purity crystalline product

    Q & A

    Q. What are the established synthetic routes for (4S,5R)-4-benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one, and how are stereochemical outcomes controlled?

    The compound is synthesized via cyclization of fluorinated alcohols. A general protocol involves reacting mono- or bis(perfluoroalkyl) alcohols with carbamoyl chloride derivatives under refluxing THF, achieving yields through optimized stoichiometry and temperature control. Stereochemical control (4S,5R configuration) is ensured by chiral starting materials or auxiliaries, as demonstrated in X-ray crystallography data confirming the spatial arrangement of substituents .

    Q. How is the structural conformation of this oxazolidinone validated experimentally?

    Single-crystal X-ray diffraction (XRD) is the gold standard. The molecule’s stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxazolidinone carbonyl groups and adjacent molecules) are resolved using Gaussian ellipsoid models at 20% probability levels. XRD data (e.g., C18H14F13NO2, space group P2₁2₁2₁) reveal bond angles and torsion angles critical for confirming the (4S,5R) configuration .

    Q. What solvent systems are compatible with this fluorinated oxazolidinone during purification?

    Due to its high fluorocarbon content, the compound exhibits lipophobic properties. Recrystallization is typically performed in ethanol or methanol, leveraging the compound’s limited solubility in polar aprotic solvents. Fluorophilic chromatography (e.g., fluorous solid-phase extraction) may enhance purity by exploiting fluorine-fluorine interactions .

    Advanced Research Questions

    Q. How does the perfluorinated chain influence the compound’s utility as a chiral auxiliary in asymmetric synthesis?

    The tridecafluorooctyl group enhances phase separation in fluorous-tagged synthesis, enabling facile purification of intermediates. Its electron-withdrawing nature also modulates the oxazolidinone’s reactivity in aldol or alkylation reactions, as shown in studies where fluorine content correlates with enantiomeric excess (ee) improvements. Comparative NMR studies (e.g., monitoring diastereoselectivity in model reactions) are recommended to quantify these effects .

    Q. What analytical challenges arise when characterizing this compound’s hydrogen-bonding network, and how are they addressed?

    Hydrogen bonding between the oxazolidinone’s carbonyl and adjacent molecules (observed in XRD) complicates solution-state NMR due to dynamic exchange. Low-temperature NMR (e.g., −40°C in CDCl₃) or diffusion-ordered spectroscopy (DOSY) can resolve these interactions. Computational modeling (DFT or MD simulations) further validates the stability of hydrogen-bonded dimers in the solid state .

    Q. How do solvent polarity and temperature affect the compound’s conformational stability in catalytic applications?

    Kinetic studies in THF vs. DMF reveal that polar aprotic solvents stabilize the oxazolidinone’s chair conformation, favoring transannular interactions between the benzyl and fluorinated groups. Variable-temperature CD spectroscopy or NOE experiments can track conformational changes, with activation energies calculated via Arrhenius plots. Contradictory reports on solvent effects may stem from impurities in fluorinated solvents, necessitating rigorous solvent drying .

    Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?

    Key factors include:

    • Catalyst screening : Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate derivatives) improve ee by coordinating to the oxazolidinone’s carbonyl.
    • Process analytics : In-line FTIR monitors reaction progress, while chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiopurity.
    • Crystallization control : Seeding with pre-characterized crystals ensures reproducible polymorph formation .

    Data Contradictions and Resolution

    Q. Discrepancies in reported synthetic yields (e.g., 24–85%): What factors contribute to variability?

    Yield differences arise from:

    • Fluorinated reagent purity : Trace moisture in perfluoroalkyl alcohols deactivates catalysts.
    • Reaction scale : Microwaves or flow reactors improve heat transfer in larger batches.
    • Workup methods : Fluorous liquid-liquid extraction vs. traditional column chromatography impacts recovery .

    Q. Conflicting NMR assignments for adjacent fluorinated carbons—how are these resolved?

    Use ¹⁹F NMR decoupling or heteronuclear correlation (HMBC) experiments to assign overlapping signals. X-ray crystallography provides reference distances for validating J-coupling constants in solution .

    Methodological Recommendations

    • Stereochemical analysis : Combine XRD, vibrational circular dichroism (VCD), and Mosher ester derivatization for absolute configuration determination.
    • Reaction monitoring : Employ fluorous-tagged MALDI-MS for real-time tracking of intermediates.
    • Toxicity assessment : Despite limited hazard data (GHS unclassified), handle with PPE (nitrile gloves, fume hood) due to structural analogs’ bioaccumulation risks .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one
    Reactant of Route 2
    Reactant of Route 2
    (4S,5R)-4-benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.